2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
The compound 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a 3-ethyl group, a 4-oxo moiety, and a 6-phenyl ring. A sulfanyl (-S-) bridge connects the core to an acetamide group, which is further linked to a 2-methoxyphenyl substituent.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-26-22(28)21-17(13-19(31-21)15-9-5-4-6-10-15)25-23(26)30-14-20(27)24-16-11-7-8-12-18(16)29-2/h4-13H,3,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVAIOGSGPKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a member of the thienopyrimidine class of compounds, which are known for their diverse biological activities. The compound's unique structure, characterized by a thieno[3,2-d]pyrimidine core and various functional groups, suggests potential therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.59 g/mol. Its structure incorporates a thienopyrimidine backbone with sulfanyl and methoxy substituents that enhance its chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O2S |
| Molecular Weight | 449.59 g/mol |
| Structure | Thieno[3,2-d]pyrimidine |
Research indicates that compounds within the thienopyrimidine class can interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound involves binding to active sites of target enzymes, potentially inhibiting their activity and thereby modulating biochemical pathways relevant to disease processes.
Biological Activities
The compound has been investigated for several biological activities:
1. Anticancer Activity:
Studies have shown that thienopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that similar compounds could inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 μM depending on structural variations .
2. Anti-inflammatory Effects:
Thienopyrimidines have been noted for their potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways. In vitro studies indicated that certain derivatives could reduce COX activity, suggesting potential applications in treating inflammatory diseases .
3. Antimicrobial Properties:
Preliminary studies suggest that compounds like this compound may exhibit antimicrobial properties against various bacterial strains. The structure-function relationship indicates that modifications in the side chains can enhance antibacterial activity .
Case Studies
Several case studies have highlighted the biological efficacy of thienopyrimidine derivatives:
Case Study 1: Anticancer Activity
In a study evaluating a series of thienopyrimidine derivatives against MCF-7 cells, it was found that modifications at the sulfur position significantly affected cytotoxicity. The most potent derivative exhibited an IC50 value of 12 μM, indicating strong anticancer potential .
Case Study 2: Anti-inflammatory Mechanism
A comparative study on various thienopyrimidines showed that one derivative significantly inhibited COX enzymes with an IC50 value of 15 μM, suggesting its potential use in anti-inflammatory therapies .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant biological activities, including:
- Anticancer Properties : Preliminary studies have shown that this compound can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
- Antimicrobial Effects : The thienopyrimidine class has been associated with antimicrobial activities, suggesting potential applications in treating bacterial infections.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial for understanding its mechanism of action and potential therapeutic uses.
Applications in Medicinal Chemistry
The unique structure and biological properties of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide suggest several applications:
| Application Area | Description |
|---|---|
| Cancer Therapy | Potential use as an anticancer agent targeting specific tumor pathways. |
| Antimicrobial Agents | Development of new drugs for treating resistant bacterial strains. |
| Enzyme Inhibitors | Inhibition of key enzymes in metabolic pathways related to diseases. |
Case Studies
- Anticancer Screening : A study conducted by Walid Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of thienopyrimidine derivatives in cancer treatment .
- Antimicrobial Research : Investigations into the antimicrobial properties of thienopyrimidine compounds have shown promise against various pathogens, indicating a pathway for developing new antibiotics tailored to combat resistant strains.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Bridge
The sulfanyl (-S-) group serves as a reactive site for nucleophilic substitution reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) replaces the sulfanyl hydrogen, forming S-alkyl derivatives.
-
Arylation : Suzuki–Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) introduces aromatic substituents at the sulfur atom .
Table 1: Representative Sulfanyl Substitution Reactions
| Reaction Type | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 h | 72% | |
| Arylation | PhB(OH)₂, Pd(PPh₃)₄, DMF/H₂O, 80°C | 65% |
Functionalization of the Acetamide Group
The acetamide moiety undergoes hydrolysis and acylation:
-
Hydrolysis : Treatment with concentrated HCl (reflux, 6 h) cleaves the amide bond, yielding 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid.
-
Acylation : Reaction with acetyl chloride (pyridine, RT, 3 h) produces N-acetyl derivatives, enhancing lipophilicity for biological studies.
Key Data :
-
Hydrolysis yield: 85% (isolated via recrystallization).
-
Acylation efficiency: >90% (confirmed by HPLC).
Cyclization Reactions
The thieno[3,2-d]pyrimidine core participates in cycloaddition and ring-expansion reactions:
-
Diels–Alder Cycloaddition : Reacts with maleic anhydride (toluene, 110°C, 8 h) to form fused bicyclic structures, useful for creating polycyclic analogs .
-
Ring Expansion : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the pyrimidine ring, enabling further functionalization.
Metal-Catalyzed Cross-Coupling
The phenyl and ethyl substituents on the thienopyrimidine core enable catalytic modifications:
-
Buchwald–Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes coupling with amines (e.g., morpholine) to introduce amino groups at the 6-phenyl position .
-
Heck Reaction : Styrene derivatives react with the 3-ethyl group (Pd(OAc)₂, PPh₃, DMF) to form alkenylated products.
Table 2: Catalytic Reaction Performance
| Reaction | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | 68% |
| Heck Alkenylation | Pd(OAc)₂/PPh₃ | Styrene | 55% |
Oxidation and Reduction Pathways
-
Sulfoxide Formation : H₂O₂ in acetic acid oxidizes the sulfanyl group to sulfoxide (confirmed by ¹H NMR).
-
Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces nitro groups introduced via nitration to amines .
Biological Activity-Driven Modifications
Structural analogs of this compound demonstrate enhanced EZH2 inhibition (IC₅₀ = 0.55–1.68 μM) through:
-
Piperidine-2,6-dione Incorporation : Improves binding to the EZH2 PAS domain .
-
Benzyl-Morpholine Linkage : Enhances solubility and pharmacokinetics .
Stability and Degradation
-
Photodegradation : Exposure to UV light (254 nm, 24 h) causes cleavage of the sulfanyl bridge, forming thieno[3,2-d]pyrimidin-4-one and 2-methoxyphenylacetamide fragments.
-
Hydrolytic Stability : Stable in pH 4–7 buffers (t₁/₂ > 48 h) but degrades rapidly under alkaline conditions (pH 10, t₁/₂ = 3 h).
Synthetic Optimization
Critical parameters for high-yield synthesis:
-
Solvent Choice : DMF outperforms THF or MeCN in S-alkylation reactions (yield increase: 72% → 88%).
-
Temperature Control : Maintaining 60–80°C prevents byproduct formation during cyclization.
This compound’s reactivity profile underscores its versatility as a scaffold for developing therapeutics, particularly in oncology. Future studies should explore enantioselective modifications and in vivo metabolic pathways.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target) enhance solubility and hydrogen bonding, whereas electron-withdrawing groups (e.g., dichloro in ) increase electrophilicity .
- Lipophilic substituents (e.g., ethyl/methyl in ) improve membrane permeability but may reduce aqueous solubility .
Synthetic Efficiency :
- Diazonium salt coupling () achieves high yields (>90%), suggesting applicability for scaling the target compound’s synthesis .
Structural Rigidity: Thienopyrimidine cores (target and ) exhibit greater aromatic stacking than simpler pyrimidines (), correlating with higher thermal stability .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical for optimizing yield?
Methodological Answer:
- Multi-step synthesis : Begin with cyclocondensation of ethyl 3-ethyl-4-oxothieno[3,2-d]pyrimidine-2-carboxylate with thiourea derivatives to introduce the sulfanyl group. Subsequent coupling with N-(2-methoxyphenyl)acetamide via nucleophilic substitution ensures the acetamide linkage. Key intermediates include the thienopyrimidinone core and the activated sulfanyl precursor .
- Yield optimization : Use anhydrous DMF as a solvent at 80–90°C for 12 hours to promote efficient coupling. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How can structural integrity be confirmed, particularly the sulfanyl linkage and thieno[3,2-d]pyrimidine core?
Methodological Answer:
- Spectroscopic validation :
- X-ray crystallography : Resolve crystal packing and confirm bond angles/distances (e.g., S-C bond length ~1.78 Å) .
Advanced Research Questions
Q. What computational strategies predict binding affinity to target enzymes, and how can molecular dynamics refine interactions?
Methodological Answer:
- Docking studies : Use AutoDock Vina with the crystal structure of the target enzyme (e.g., kinase or protease). Focus on hydrogen bonding between the acetamide carbonyl and catalytic residues (e.g., Asp or Lys).
- Molecular dynamics (MD) : Simulate ligand-protein interactions in explicit solvent (TIP3P water model) for 100 ns. Analyze RMSD and binding free energy (MM-PBSA) to identify stable binding poses .
Q. How can discrepancies in bioactivity data across assay conditions be resolved?
Methodological Answer:
- Assay standardization :
- Control normalization : Include a reference inhibitor (e.g., staurosporine for kinases) to calibrate IC₅₀ values .
Q. What strategies optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
Methodological Answer:
- LogP adjustment : Introduce polar substituents (e.g., hydroxyl or amine groups) on the phenyl ring while maintaining bioactivity. Use ChemAxon software to predict logP changes.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Replace the methoxy group with a trifluoromethyl group to reduce CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
